1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a trifluoroethanamine group at the 2-position.
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-1H-pyrazole-4-carbaldehyde.
Formation of Intermediate: The carbaldehyde is then reacted with trifluoroacetic acid and ammonia to form the intermediate this compound.
Reaction Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol[][1].
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include various substituted pyrazoles and amine derivatives.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or microbial proliferation .
Comparison with Similar Compounds
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds such as:
1-(1-ethyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole structure but lacks the trifluoroethanamine group, making it less reactive in certain chemical reactions.
1-(1-ethyl-1H-pyrazol-4-yl)methanol: This compound has a hydroxyl group instead of the trifluoroethanamine group, which affects its solubility and reactivity.
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one:
The uniqueness of this compound lies in its trifluoroethanamine group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-2,2,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-4-5(3-12-13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQZVHBLKZKVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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